molecular formula C10H10N2O3 B11798338 5-Methyl-3-(pyridin-3-yl)-4,5-dihydroisoxazole-5-carboxylic acid

5-Methyl-3-(pyridin-3-yl)-4,5-dihydroisoxazole-5-carboxylic acid

Cat. No.: B11798338
M. Wt: 206.20 g/mol
InChI Key: IDFZOKSVTUTJCF-UHFFFAOYSA-N
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Description

5-Methyl-3-(pyridin-3-yl)-4,5-dihydroisoxazole-5-carboxylic acid is a heterocyclic compound that features a pyridine ring attached to an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-3-(pyridin-3-yl)-4,5-dihydroisoxazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-pyridinecarboxaldehyde with hydroxylamine to form the corresponding oxime, followed by cyclization with an appropriate reagent to form the isoxazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-3-(pyridin-3-yl)-4,5-dihydroisoxazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, particularly at the pyridine ring, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Bromine in acetic acid for halogenation.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

5-Methyl-3-(pyridin-3-yl)-4,5-dihydroisoxazole-5-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Methyl-3-(pyridin-3-yl)-4,5-dihydroisoxazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(Pyridin-3-yl)-4,5-dihydroisoxazole-5-carboxylic acid: Lacks the methyl group at the 5-position.

    5-Methyl-3-(pyridin-2-yl)-4,5-dihydroisoxazole-5-carboxylic acid: Pyridine ring attached at the 2-position instead of the 3-position.

Uniqueness

5-Methyl-3-(pyridin-3-yl)-4,5-dihydroisoxazole-5-carboxylic acid is unique due to the presence of the methyl group at the 5-position and the specific attachment of the pyridine ring at the 3-position. These structural features can influence its reactivity and biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

5-methyl-3-pyridin-3-yl-4H-1,2-oxazole-5-carboxylic acid

InChI

InChI=1S/C10H10N2O3/c1-10(9(13)14)5-8(12-15-10)7-3-2-4-11-6-7/h2-4,6H,5H2,1H3,(H,13,14)

InChI Key

IDFZOKSVTUTJCF-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=NO1)C2=CN=CC=C2)C(=O)O

Origin of Product

United States

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